N-{2-[3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethyl}-4-(dimethylsulfamoyl)benzamide
Description
The compound N-{2-[3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethyl}-4-(dimethylsulfamoyl)benzamide features a pyrazole core substituted with methyl groups at positions 3 and 5, linked to a pyridine ring at position 1. An ethyl chain connects this heterocyclic system to a benzamide moiety bearing a para-dimethylsulfamoyl group. The dimethylsulfamoyl group enhances hydrogen-bonding capacity and solubility compared to simpler sulfonamides, while the pyridine-pyrazole system may contribute to π-π stacking interactions in biological targets.
Properties
IUPAC Name |
N-[2-(3,5-dimethyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]-4-(dimethylsulfamoyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O3S/c1-15-19(16(2)26(24-15)20-7-5-6-13-22-20)12-14-23-21(27)17-8-10-18(11-9-17)30(28,29)25(3)4/h5-11,13H,12,14H2,1-4H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFTRZHKAKFUSKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=N2)C)CCNC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{2-[3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethyl}-4-(dimethylsulfamoyl)benzamide involves multiple steps. The process typically starts with the formation of the pyrazole ring, followed by the introduction of the pyridine moiety. The final steps involve the attachment of the benzamide group and the dimethylsulfamoyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring.
Reduction: Reduction reactions can occur at the benzamide group.
Substitution: The compound can participate in substitution reactions, especially at the pyridine and benzamide moieties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions often involve the use of halogenating agents and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups .
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor. It can modulate the activity of specific enzymes, making it a valuable tool in biochemical studies .
Medicine: The compound has shown promise as a therapeutic agent, particularly as an inhibitor of HER2, a protein involved in certain types of cancer. Its ability to inhibit HER2 makes it a candidate for the development of new cancer treatments .
Industry: In the industrial sector, the compound is used in the development of new materials and as a catalyst in various chemical processes .
Mechanism of Action
The compound exerts its effects by binding to specific molecular targets, such as enzymes or receptors. For example, as an HER2 inhibitor, it binds to the HER2 protein, preventing its activation and subsequent signaling pathways involved in cell proliferation and survival. This mechanism is particularly relevant in the context of cancer therapy, where inhibiting HER2 can lead to reduced tumor growth .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with four structurally related analogs from literature:
Key Differences and Implications
Sulfamoyl vs. Sulfonamide :
- The target compound’s dimethylsulfamoyl group (-SO2NMe2) offers enhanced solubility and hydrogen-bonding capacity compared to the sulfonamide (-SO2NH2) in ’s compound (27). This modification may improve pharmacokinetic properties, such as membrane permeability or metabolic stability .
In contrast, ’s compound features a butyl chain on the pyrazole, which may increase lipophilicity but reduce target specificity .
Heterocyclic Diversity :
- The pyridine-pyrazole system in the target compound differs from the pyridazine-pyrrolidine scaffold in ’s compound (25). Pyridazines are less common in drug design but may offer unique electronic properties for binding ATP pockets in kinases .
Chlorophenyl vs. Ethoxy Groups :
- ’s compound includes a 4-chlorophenyl group, which is associated with antimicrobial activity. The target compound’s ethoxy-free structure and dimethylsulfamoyl group suggest a shift toward anti-inflammatory or anticancer applications .
Research Findings and Data
Spectroscopic Comparisons
IR Spectroscopy :
NMR Data :
- The pyridine protons in ’s compound resonate at δ 7.60–9.27 ppm, similar to the target compound’s pyridine signals. However, the dimethylsulfamoyl group’s methyl protons would appear as singlets near δ 2.8–3.0 ppm .
Biological Activity
N-{2-[3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethyl}-4-(dimethylsulfamoyl)benzamide, a compound featuring a complex structure with both pyrazole and pyridine functionalities, has garnered attention for its biological activity, particularly as an inhibitor of various cellular processes. This article delves into the compound's mechanism of action, biological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 392.5 g/mol. The structure includes:
- Pyrazole ring : Implicated in various biological activities.
- Pyridine moiety : Enhances interaction with biological targets.
- Dimethylsulfamoyl group : Potentially increases solubility and bioavailability.
This compound primarily acts as a selective inhibitor of the bromodomain and extraterminal (BET) protein family . BET proteins are crucial in regulating gene expression related to cell cycle progression, apoptosis, and inflammation. By binding to the bromodomains of these proteins, the compound disrupts their function, leading to altered cellular activities such as:
- Inhibition of cell proliferation : The compound has shown submicromolar antiproliferative activity in various cancer cell lines.
- Induction of apoptosis : This is particularly significant in cancer therapy, where programmed cell death is desired.
Antiproliferative Effects
Research indicates that this compound exhibits potent antiproliferative properties against several cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MIA PaCa-2 | < 0.5 | mTORC1 pathway inhibition |
| HeLa | 0.8 | Induction of apoptosis |
| A549 (Lung Cancer) | 0.6 | Disruption of autophagic flux |
The compound's ability to inhibit mTORC1 activity suggests it may serve as a novel autophagy modulator, enhancing the effectiveness of existing cancer therapies.
Case Studies
- MIA PaCa-2 Cells Study :
-
Synergistic Effects with Other Agents :
- When combined with traditional chemotherapeutics, this compound demonstrated enhanced efficacy in reducing tumor size in xenograft models.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
